molecular formula C11H11FN2O2 B165746 (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid CAS No. 138514-97-3

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B165746
CAS No.: 138514-97-3
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11FN2O2 and its molecular weight is 222.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

7-Fluoro-L-tryptophan, also known as 7-fluorotryptophan or (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, is primarily incorporated into proteins . The primary targets of this compound are proteins, specifically at the tryptophan residues . The compound is incorporated into proteins via a mutant aminoacyl-tRNA synthetase, which is identified by a library selection system .

Mode of Action

The mode of action of 7-Fluoro-L-tryptophan involves its incorporation into proteins in place of a hydrogen atom with a fluorine atom . This substitution is facilitated by the mutant aminoacyl-tRNA synthetase, which allows the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy .

Biochemical Pathways

The biochemical pathway involved in the action of 7-Fluoro-L-tryptophan is the protein synthesis pathway . The compound is incorporated into proteins in E. coli in response to the amber (TAG) codon . This process is facilitated by a tRNA synthetase/tRNA pair, which is used for the in vivo incorporation of 7-Fluoro-L-Tryptophan into proteins .

Pharmacokinetics

It is known that the compound is incorporated into proteins in vivo, suggesting that it is absorbed and distributed within the organism

Result of Action

The result of the action of 7-Fluoro-L-tryptophan is the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution allows for the monitoring of protein-ligand interactions and conformational changes in proteins using 19F NMR spectroscopy . For example, the site-specific incorporation of 7-Fluoro-L-tryptophan into the Zika virus NS2B-NS3 protease has been demonstrated .

Action Environment

The action environment of 7-Fluoro-L-tryptophan is within the cellular environment, specifically within the protein synthesis machinery . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the mutant aminoacyl-tRNA synthetase, the availability of the amber (TAG) codon for incorporation, and the cellular conditions that facilitate protein synthesis .

Biochemical Analysis

Biochemical Properties

7-Fluoro-L-tryptophan is incorporated into proteins in place of tryptophan by the cellular machinery . This substitution allows for the site-specific monitoring of protein response to ligand binding by 19F NMR spectroscopy . The 7-fluoro-L-tryptophan can interact with various enzymes, proteins, and other biomolecules, and these interactions can be monitored with high sensitivity due to the unique properties of the fluorine atom .

Cellular Effects

The incorporation of 7-Fluoro-L-tryptophan into proteins can have various effects on cellular processes. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific protein and cellular context.

Molecular Mechanism

At the molecular level, 7-Fluoro-L-tryptophan exerts its effects through its interactions with other biomolecules. It can bind to enzymes and other proteins, potentially influencing their activity. It can also affect gene expression, possibly by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-L-tryptophan can change over time. For example, it has been used in adaptive laboratory evolution (ALE) experiments, where Escherichia coli was cultivated with 7-fluoroindole, leading to the incorporation of 7-Fluoro-L-tryptophan into the proteome .

Metabolic Pathways

7-Fluoro-L-tryptophan is involved in the same metabolic pathways as tryptophan, as it is incorporated into proteins in place of tryptophan . It can interact with the same enzymes and cofactors as tryptophan, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 7-Fluoro-L-tryptophan within cells and tissues are likely to be similar to that of tryptophan, as it is a structural analog of this amino acid .

Subcellular Localization

The subcellular localization of 7-Fluoro-L-tryptophan will depend on the specific protein into which it is incorporated. It could be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the protein .

Properties

IUPAC Name

(2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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